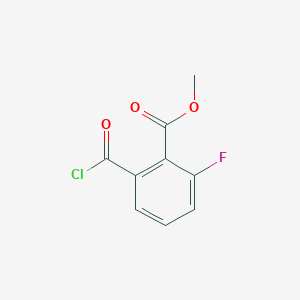
1-(4-Fluorophenyl)aziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)aziridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. It is a derivative of aziridine-2-carboxylic acid, characterized by the presence of a fluorophenyl group attached to the aziridine ring.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)aziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with fluorophenyl reagents. One common method includes the nucleophilic ring-opening of aziridine-2-carboxylic acid with 4-fluorophenylamine under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluorophenyl)aziridine-2-carboxamide undergoes various chemical reactions, primarily driven by the high strain energy of the aziridine ring. Key reactions include:
Nucleophilic Ring-Opening Reactions: These reactions occur with nucleophiles such as N-, O-, and S-nucleophiles, leading to the formation of alkylated products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Substitution Reactions: Substitution reactions involving the fluorophenyl group can also occur, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and other nucleophilic agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .
Scientific Research Applications
1-(4-Fluorophenyl)aziridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)aziridine-2-carboxamide involves its interaction with thiol groups on proteins. The high strain energy of the aziridine ring facilitates nucleophilic ring-opening reactions, leading to the alkylation of thiol groups. This interaction can inhibit the function of protein disulfide isomerases, enzymes that play a crucial role in the proper folding of proteins . By inhibiting these enzymes, the compound can disrupt the function of cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(4-Fluorophenyl)aziridine-2-carboxamide can be compared to other aziridine derivatives, such as aziridine-2-carboxamide and aziridine-2-carboxylic acid. While these compounds share a similar core structure, the presence of the fluorophenyl group in this compound imparts unique properties, such as increased reactivity and specificity towards thiol groups . Other similar compounds include:
Aziridine-2-carboxamide: Known for its low toxicity and use in cancer research.
Aziridine-2-carboxylic acid: Used as a precursor in the synthesis of various derivatives.
The unique properties of this compound make it a valuable compound for research and industrial applications.
Properties
CAS No. |
933453-50-0 |
|---|---|
Molecular Formula |
C9H9FN2O |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C9H9FN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |
InChI Key |
PQTBXCCLASSOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


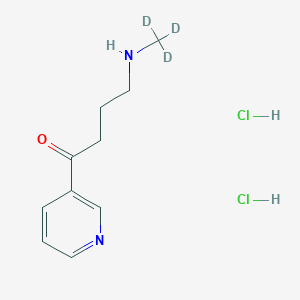
![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)

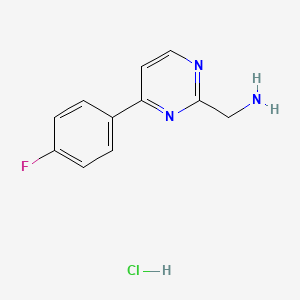
![4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12633151.png)
![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)

![1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)
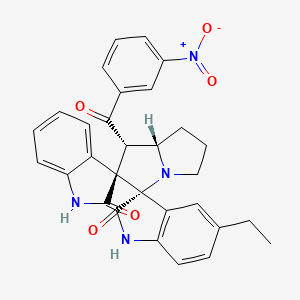
![4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid](/img/structure/B12633181.png)
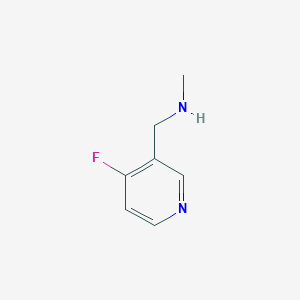
![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)
